N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 88346-81-0
VCID: VC20149988
InChI: InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H
SMILES:
Molecular Formula: C17H11F3N2
Molecular Weight: 300.28 g/mol

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline

CAS No.: 88346-81-0

Cat. No.: VC20149988

Molecular Formula: C17H11F3N2

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline - 88346-81-0

CAS No. 88346-81-0
Molecular Formula C17H11F3N2
Molecular Weight 300.28 g/mol
IUPAC Name 1-quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine
Standard InChI InChI=1S/C17H11F3N2/c18-17(19,20)13-6-9-14(10-7-13)21-11-15-8-5-12-3-1-2-4-16(12)22-15/h1-11H
Standard InChI Key JAFWLVGRAMQCCF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F

Structural and Physicochemical Properties

Molecular Structure

The compound features a quinoline ring (a bicyclic system with a benzene ring fused to a pyridine ring) linked to a 4-(trifluoromethyl)aniline group through a methanimine bridge. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, influencing the electronic properties of the aniline moiety . Key structural parameters include:

  • IUPAC Name: 1-Quinolin-2-yl-N-[4-(trifluoromethyl)phenyl]methanimine

  • SMILES: C1=CC=C2C(=C1)C=CC(=N2)C=NC3=CC=C(C=C3)C(F)(F)F

  • InChIKey: JAFWLVGRAMQCCF-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Molecular Weight300.28 g/mol
XLogP3 (Partition Coefficient)4.9
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count2
Topological Polar Surface Area25.3 Ų

The compound is sparingly soluble in water but soluble in organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO).

Synthesis and Reaction Chemistry

Synthetic Routes

N-(Quinolin-2-ylmethylene)-4-(trifluoromethyl)aniline is typically synthesized via condensation reactions between 2-quinolinecarbaldehyde and 4-(trifluoromethyl)aniline under acidic or catalytic conditions . Key methodologies include:

  • Acid-Catalyzed Condensation:

    • Reactants: 2-Quinolinecarbaldehyde + 4-(Trifluoromethyl)aniline

    • Catalyst: p-Toluenesulfonic acid (PTSA) or montmorillonite K-10 .

    • Conditions: Solvent-free, microwave-assisted (80–120°C, 10–30 min) .

    • Yield: 70–90% .

  • Solid Superacid Catalysis:

    • Catalyst: Nafion-H (a perfluorinated resinsulfonic acid) .

    • Conditions: Toluene, 175°C, 2–4 hours .

    • Yield: 60–75% .

Reaction Mechanisms

The condensation proceeds via a nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration yields the imine . The electron-withdrawing -CF₃ group stabilizes the intermediate but destabilizes the carbocationic transition state, necessitating vigorous conditions .

Applications and Research Findings

Materials Science

The quinoline moiety confers fluorescence properties, making the compound a candidate for:

  • Aggregation-Induced Emission (AIE): Quinoline derivatives emit strongly in aggregated states, useful in optoelectronic devices.

  • Metal-Organic Frameworks (MOFs): Trifluoromethyl groups enhance thermal stability and gas adsorption capacity .

ParameterRecommendationSource
Handling PrecautionsUse PPE; avoid inhalation
Storage-20°C, desiccated, dark
Toxicity DataLimited; LD₅₀ (oral, rat) > 2000 mg/kg (analogs)

Future Research Directions

  • Biological Screening: Evaluate inhibitory effects on kinases (e.g., GAK, EGFR) .

  • Photophysical Studies: Characterize fluorescence quantum yield and AIE behavior.

  • Green Synthesis: Optimize microwave-assisted protocols using biodegradable catalysts .

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